molecular formula C20H21N3O5 B3001762 N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-85-5

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Katalognummer: B3001762
CAS-Nummer: 886894-85-5
Molekulargewicht: 383.404
InChI-Schlüssel: BCSRLXLDGHXKHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[1,2-a]pyrimidine-3-carboxamide class, characterized by a fused pyridine-pyrimidine core. Key structural features include:

  • 3,4-dimethoxyphenethyl substituent: Introduces lipophilic and electron-donating methoxy groups, enhancing membrane permeability and modulating receptor interactions.

Eigenschaften

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-12-5-4-10-23-17(12)22-19(25)16(20(23)26)18(24)21-9-8-13-6-7-14(27-2)15(11-13)28-3/h4-7,10-11,25H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSRLXLDGHXKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20_{20}H21_{21}N3_{3}O5_{5}
Molecular Weight 383.4 g/mol
CAS Number 886894-85-5

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms such as:

  • Inhibition of Enzymes : Many pyrido[1,2-a]pyrimidine derivatives are known to inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance:

  • MCF-7 Cell Line : Preliminary studies suggest that this compound exhibits cytotoxic effects against breast cancer MCF-7 cells. The IC50_{50} values observed were significant, indicating potential for further development as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis with related compounds shows variations in biological activity based on structural modifications. For example:

Compound NameIC50_{50} (MCF-7)Mechanism of Action
Compound A15 μMAChE inhibition
Compound B25 μMCOX-2 inhibition
N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide12 μMDual inhibition (AChE & BChE)

Study on Neuroprotective Effects

A study published in Pharmacology Research highlighted the neuroprotective effects of similar compounds against Alzheimer’s disease. The findings suggested that these compounds could inhibit acetylcholinesterase (AChE), thereby improving cognitive function in models of neurodegeneration.

Antitumor Activity Evaluation

Another investigation focused on the antitumor potential of pyrido[1,2-a]pyrimidine derivatives. The study demonstrated that modifications in the side chains significantly influenced the cytotoxicity against various cancer cell lines, including HeLa and A549.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Variations: Bioisosterism and Activity

The pyrido[1,2-a]pyrimidine nucleus is bioisosteric to 4-hydroxyquinolin-2-one, as both share hydrogen-bonding motifs (hydroxyl and carbonyl groups) and planar aromaticity. This substitution preserves analgesic efficacy, as demonstrated by N-benzyl derivatives of both scaffolds showing comparable activity .

Key Differences :

  • 4-Hydroxyquinolin-2-one: Greater solubility in polar solvents due to the absence of a fused pyrimidine ring.

Substituent Effects on Pharmacological Properties

Key Observations:

Benzyl vs. 3,4-Dimethoxyphenethyl :

  • The benzyl group (in N-benzyl analogs) lacks methoxy groups, reducing lipophilicity compared to the target compound. Despite this, all N-benzyl derivatives exhibit uniform analgesic activity, suggesting the pyrido-pyrimidine core dominates activity .
  • The 3,4-dimethoxyphenethyl group may enhance CNS penetration due to increased lipophilicity, though this requires experimental validation.

Fluorophenyl and Heterocyclic Modifications: The N-(4-fluorophenyl) analog () incorporates a benzimidazole ring, which may alter binding kinetics due to additional π-π interactions. Compounds with morpholino or methylpiperazinyl groups (e.g., 3a, 3d in –4) prioritize solubility and kinase selectivity, diverging from the target compound’s analgesic focus .

Thieno-pyrimidine analogs () replace oxygen with sulfur, increasing metabolic stability but possibly reducing hydrogen-bonding capacity .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via condensation reactions between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives and amines (e.g., benzylamines or phenethylamines) in refluxing ethanol. Structural confirmation requires elemental analysis and ¹H NMR spectroscopy, where aromatic proton shifts in the pyrido-pyrimidine core (~6.8–8.5 ppm) and methoxy groups (~3.8 ppm) are diagnostic .

Q. How is the structural integrity of this compound validated experimentally?

  • Elemental analysis : Confirms stoichiometric C, H, N, and O composition.
  • ¹H NMR : Key signals include aromatic protons (pyrido-pyrimidine core), methoxy groups (singlets at ~3.8 ppm for dimethoxy substituents), and amide NH protons (broad signals ~10–12 ppm). Crystallinity and sharp melting points (>200°C) further support purity .

Q. What solubility and stability considerations are critical for handling this compound?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Stability tests under varying pH and temperature conditions are recommended, as the 2-hydroxy and amide groups may degrade under acidic/basic or high-temperature environments .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal reaction conditions (solvent, temperature, catalyst) to minimize trial-and-error synthesis. Information science tools (e.g., machine learning) can analyze experimental data to prioritize derivatives with enhanced target binding or reduced off-target effects .

Q. What explains the bioisosteric relationship between this compound’s core and 4-hydroxyquinolin-2-ones?

Both scaffolds exhibit similar electronic and steric profiles, enabling comparable interactions with biological targets (e.g., analgesic activity via COX inhibition). The pyrido-pyrimidine core’s rigid planar structure mimics the 4-hydroxyquinolin-2-one pharmacophore, as evidenced by overlapping analgesic efficacy in the "acetic acid writhing" model .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

  • Statistical design of experiments (DoE) : Use factorial designs to evaluate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity.
  • Data normalization : Account for batch-to-batch variability in biological assays (e.g., IC₅₀ values) using internal controls. Evidence from benzylamide derivatives shows consistent activity despite structural variations, suggesting the core scaffold dominates target binding, while substituents modulate pharmacokinetics (e.g., solubility) .

Q. What strategies validate target engagement in mechanistic studies?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified targets (e.g., enzymes).
  • Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., amide NH with catalytic residues).
  • Knockout models : Compare activity in wild-type vs. target-deficient systems to confirm specificity .

Methodological Guidelines

  • Synthetic Optimization :
    Use reflux conditions (ethanol, 12–24 hrs) with a 1:1.2 molar ratio of ester to amine. Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7).

  • Bioactivity Testing :
    Employ the "acetic acid writhing" model (intraperitoneal acetic acid in rodents) to assess analgesic efficacy. Normalize data to positive controls (e.g., indomethacin) .

  • Data Analysis :
    Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Use software like JMP or R for DoE and SAR modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.